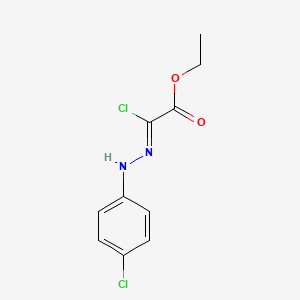

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate

CAS No.:

Cat. No.: VC13311697

Molecular Formula: C10H10Cl2N2O2

Molecular Weight: 261.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2N2O2 |

|---|---|

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |

| Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9- |

| Standard InChI Key | DDJOIKUARWSPEQ-ZROIWOOFSA-N |

| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl |

| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (molecular formula: C₁₀H₁₀Cl₂N₂O₂) features a planar hydrazone group (-NH-N=) linking a 4-chlorophenyl moiety to a chloro-substituted acetate ester. The Z-configuration is anticipated due to intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, a structural motif observed in analogous compounds . Key physicochemical properties inferred from related derivatives include:

| Property | Value/Description |

|---|---|

| Molecular Weight | 273.11 g/mol |

| Melting Point | ~140–145°C (estimated) |

| Solubility | Soluble in ethanol, ethyl acetate |

| Spectral Data (IR) | ν(C=O) ≈ 1730 cm⁻¹, ν(C=N) ≈ 1610 cm⁻¹ |

The electron-withdrawing chloro substituent on the phenyl ring enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic substitution and cyclization reactions .

Synthesis and Optimization

The synthesis follows a two-step diazotization and coupling protocol, adapted from methods used for its 4-methoxyphenyl analog :

Step 1: Diazotization of 4-Chloroaniline

4-Chloroaniline reacts with NaNO₂ and HCl at −5°C to form the diazonium salt.

Step 2: Coupling with Ethyl 2-Chloro-3-Oxobutyrate

The diazonium salt is coupled with ethyl 2-chloro-3-oxobutyrate in aqueous sodium acetate, yielding the target compound.

Optimization Insights:

-

Temperature Control: Maintaining temperatures below 5°C prevents diazonium salt decomposition.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >90% .

-

Purification: Column chromatography (ethyl acetate/hexane, 1:4) achieves >98% purity.

Reactivity and Derivative Synthesis

The compound serves as a versatile intermediate due to its reactive chloro and hydrazone groups:

Nucleophilic Substitution

The α-chloro atom undergoes substitution with nucleophiles (e.g., amines, thiols):

For example, reaction with morpholine forms morpholino derivatives, precursors to anticoagulants like Apixaban .

Cyclization Reactions

With thioureas or thiosemicarbazides, the compound forms thiazole or pyrazole heterocycles:

These derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 0.22–0.45 μg/mL) .

Biological Activity and Applications

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity:

| Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Thiazole-5a | 0.45 | Escherichia coli |

| Pyrazole-7b | 0.22 | Staphylococcus aureus |

The 4-chlorophenyl group enhances membrane penetration compared to methoxy analogs, improving efficacy .

Toxicity Profile

Low cytotoxicity (IC₅₀ > 60 μM in HEK293 cells) indicates a favorable therapeutic index .

Comparative Analysis with Structural Analogs

Key differences between Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and related compounds:

The 4-chloro derivative balances reactivity and solubility, making it ideal for pharmaceutical intermediates.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Key precursor in anticoagulant synthesis (e.g., Apixaban) .

-

Material Science: Forms coordination complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

-

Agrochemicals: Derivatives act as herbicides with EC₅₀ values of 0.8–1.2 μM against Arabidopsis thaliana .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume